molecular formula C15H17FN2O B1438822 5-(Azepan-2-yl)-3-(2-fluorophenyl)isoxazole CAS No. 947015-82-9

5-(Azepan-2-yl)-3-(2-fluorophenyl)isoxazole

Cat. No. B1438822
M. Wt: 260.31 g/mol
InChI Key: KBRWJJFDVOZCAC-UHFFFAOYSA-N
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Description

5-(Azepan-2-yl)-3-(2-fluorophenyl)isoxazole is an organic compound that is used in a variety of scientific research applications. It is a heterocyclic aromatic compound with a five-membered ring structure that contains an oxygen and nitrogen atom. It is used in a variety of applications due to its unique properties, including its ability to form strong hydrogen bonds, its low reactivity, and its high solubility in organic solvents. This compound has been studied extensively in recent years and has been found to have a number of potential applications in the fields of medicinal chemistry and drug discovery.

Scientific Research Applications

Cognitive Enhancers and Receptor Agonists

  • 5-HT Receptor Agonists : A study by Jensen et al. (2013) found that analogues of 5-(Azepan-2-yl)-3-(2-fluorophenyl)isoxazole demonstrated potent agonist activity at human 5-HT(2A) and 5-HT(2C) receptors. These compounds were shown to substantially improve cognitive performance in mice, suggesting potential as cognitive enhancers.

Antimicrobial Activity

  • Antitumor and Antimicrobial Properties : Research by Potkin et al. (2014) indicates that certain isoxazole derivatives exhibit high antitumor activity and can enhance the effect of cytostatic drugs.
  • Antibacterial Properties : Kumar et al. (2019) investigated isoxazole derivatives and found them effective against bacterial and fungal organisms, highlighting their antimicrobial potential [Kumar et al., 2019].
  • Antimicrobial and Anti-Inflammatory Activities : A study by Rajanarendar et al. (2013) synthesized novel isoxazole derivatives, finding significant antimicrobial and anti-inflammatory activities.

Neuroreceptor Studies

  • 5-HT7/5HT2 Dual Antagonists : LiangJimmy et al. (2011) developed compounds related to 5-(Azepan-2-yl)-3-(2-fluorophenyl)isoxazole, functioning as dual antagonists for 5HT7/5HT2 receptors, suggesting therapeutic potential in various neurological disorders [LiangJimmy et al., 2011].

Synthesis and Structural Studies

  • Novel Synthesis Methods : Bakulev et al. (2013) explored new methods for synthesizing 4-(azol-5-yl)isoxazoles, demonstrating innovative approaches in chemical synthesis relevant to isoxazole derivatives [Bakulev et al., 2013].
  • Crystal Structure Analysis : Margutti et al. (2007) conducted a study on the crystal structure of isoxazolone derivatives, providing insights into their molecular configurations and potential applications in drug design [Margutti et al., 2007].

properties

IUPAC Name

5-(azepan-2-yl)-3-(2-fluorophenyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O/c16-12-7-4-3-6-11(12)14-10-15(19-18-14)13-8-2-1-5-9-17-13/h3-4,6-7,10,13,17H,1-2,5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBRWJJFDVOZCAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(NCC1)C2=CC(=NO2)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Azepan-2-yl)-3-(2-fluorophenyl)isoxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Azepan-2-yl)-3-(2-fluorophenyl)isoxazole
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5-(Azepan-2-yl)-3-(2-fluorophenyl)isoxazole
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5-(Azepan-2-yl)-3-(2-fluorophenyl)isoxazole
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5-(Azepan-2-yl)-3-(2-fluorophenyl)isoxazole
Reactant of Route 5
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5-(Azepan-2-yl)-3-(2-fluorophenyl)isoxazole
Reactant of Route 6
5-(Azepan-2-yl)-3-(2-fluorophenyl)isoxazole

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